5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine
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Overview
Description
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H11BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of a morpholine group. One common method starts with 2-amino-4-methylpyrimidine, which undergoes bromination to form 5-bromo-2-amino-4-methylpyrimidine. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is often designed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity and thereby influence various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(5-bromopyrimidin-2-yl)morpholine: Similar structure but lacks the amino group at the 2-position.
5-bromo-2-chloropyrimidin-4-amine: Contains a chlorine atom instead of the morpholine group.
5-bromo-2-morpholinopyrimidine: Similar but with different substitution patterns.
Uniqueness
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine and morpholine groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-4-morpholin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWDMNRVWCVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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